BenchChemオンラインストアへようこそ!

1-[(4-Chlorophenyl)methyl]-4-methylpiperazine

Lipophilicity Physicochemical profiling ADME prediction

Target the methylated piperazine scaffold for CNS-focused libraries. This solid free-base (tPSA 6.5 Ų, HBD=0) enables passive BBB permeation screening, outperforming liquid des-methyl analogs. Pre-weigh for automated parallel synthesis (e.g., N-alkylation, reductive amination). Balanced logP (~2.7) reduces hERG/CYP promiscuity risk vs. high-logP benzhydryl analogs. Isolate N4-methyl SAR effects in matched-pair studies.

Molecular Formula C12H17ClN2
Molecular Weight 224.73
CAS No. 414876-38-3
Cat. No. B2458455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Chlorophenyl)methyl]-4-methylpiperazine
CAS414876-38-3
Molecular FormulaC12H17ClN2
Molecular Weight224.73
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H17ClN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3
InChIKeyVGVGYIHPXCKJOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Chlorophenyl)methyl]-4-methylpiperazine (CAS 414876-38-3): Physicochemical Identity and Procurement-Relevant Classification


1-[(4-Chlorophenyl)methyl]-4-methylpiperazine (CAS 414876-38-3), also known as 1-(4-chlorobenzyl)-4-methylpiperazine, is a disubstituted piperazine building block (C₁₂H₁₇ClN₂, MW 224.73) belonging to the N-benzyl-N′-methylpiperazine subclass [1]. It features a 4-chlorobenzyl substituent on one piperazine nitrogen and a methyl group on the other, yielding zero hydrogen bond donors, a computed logP ranging from 2.2 to 3.17 depending on methodology, and a topological polar surface area (tPSA) of approximately 6.5 Ų [2]. The compound is achiral, exists as a free-base solid at ambient temperature, and is supplied as a screening compound and synthetic intermediate by major building-block vendors including ChemBridge (Hit2Lead SC-5260350), Enamine (EN300-1196673), and Combi-Blocks [3].

Why 1-[(4-Chlorophenyl)methyl]-4-methylpiperazine Cannot Be Interchanged with Its Des-Methyl or Benzhydryl Analogs


N-benzylpiperazine derivatives with differing N4-substitution patterns are not functionally interchangeable despite sharing the 4-chlorobenzyl pharmacophore. The N4-methyl group on the target compound eliminates the hydrogen bond donor capacity present in the des-methyl analog 1-(4-chlorobenzyl)piperazine (CAS 23145-88-2), reducing tPSA from 15.3 Ų to 6.5 Ų and increasing computed logP by approximately 0.5–1.5 log units . This physicochemical shift has direct consequences for passive membrane permeability, CNS penetration potential, and basicity at physiological pH—parameters that govern both biological screening outcomes and synthetic reactivity in downstream functionalization . Conversely, the benzhydryl analog chlorcyclizine (CAS 82-93-9) introduces a second phenyl ring, driving logP to approximately 3.4–4.5 and altering receptor-binding geometry compared with the monobenzyl scaffold [1]. Note: high-strength differential evidence (direct head-to-head comparative pharmacological or physicochemical studies) for this specific compound is limited in the peer-reviewed primary literature; the quantitative differentiations presented below are drawn predominantly from cross-study comparable physicochemical measurements and class-level structure–property inferences [1].

Quantitative Differentiation Evidence for 1-[(4-Chlorophenyl)methyl]-4-methylpiperazine Versus Closest Analogs


Lipophilicity (LogP): N4-Methylation Drives a 0.5–1.5 Log Unit Increase Over the Des-Methyl Analog

The target compound 1-[(4-chlorophenyl)methyl]-4-methylpiperazine (CAS 414876-38-3) exhibits consistently higher computed logP values than its des-methyl counterpart 1-(4-chlorobenzyl)piperazine (CAS 23145-88-2) across multiple prediction algorithms. Hit2Lead reports a logP of 3.17 for the target vs. 2.01–2.59 for the des-methyl analog . PubChem XLogP3 yields 2.2 for the target vs. 1.7 for the des-methyl form [1]. Ambinter's internal logP calculation gives 1.96 for the target [2]. The consistent direction and magnitude of this difference (ΔlogP ≈ +0.5 to +1.5) reflects the replacement of a polar N–H with an N–CH₃ group, which eliminates hydrogen bond donor capacity and increases hydrophobic surface area. This differentiation is classified as cross-study comparable evidence, as values derive from different computational models applied to independently recorded datasets.

Lipophilicity Physicochemical profiling ADME prediction

Polar Surface Area and Hydrogen Bond Donor Count: N4-Methylation Reduces tPSA by 57% Versus the Des-Methyl Analog

The topological polar surface area (tPSA) of the target compound is 6.5 Ų (Hit2Lead) or 6.48 Ų (Ambinter), compared with 15.3 Ų (BOC Sciences) or 15.27 Ų (Molbase) for the des-methyl analog 1-(4-chlorobenzyl)piperazine [1]. This represents a tPSA reduction of approximately 57–58%. The difference is entirely attributable to the replacement of the secondary amine N–H (hydrogen bond donor count = 1, HBA = 2 in the des-methyl analog) with a tertiary N–CH₃ (HBD = 0, HBA = 2 in the target) [2]. tPSA is a well-validated predictor of passive membrane permeability; compounds with tPSA < 60–70 Ų are generally considered to have favorable oral absorption, while tPSA < 90 Ų is associated with CNS penetration potential. Although both compounds fall well below these thresholds, the near-complete elimination of polar surface area in the target compound is a structurally driven differentiation that affects permeability ranking in quantitative structure–permeability relationship (QSPR) models [3].

Membrane permeability CNS drug design Structure–property relationships

Basicity (pKa): N4-Methylation Shifts Piperazine pKa and Alters Protonation State at Physiological pH Relative to Des-Methyl and Positional Isomers

The basicity of the piperazine N4-nitrogen is directly modulated by substitution. For the closely related ortho-chloro positional isomer 1-(2-chlorobenzyl)-4-methylpiperazine (CAS 414892-32-3), the predicted pKa of the N4-methylpiperazine moiety is 7.55±0.10 . In contrast, the des-methyl analog 1-(4-chlorobenzyl)piperazine (CAS 23145-88-2) has a predicted pKa of 9.11±0.10 for its secondary amine . For class-level context, the benzhydryl analog chlorcyclizine (bearing the same N4-methylpiperazine motif on a bulkier benzhydryl group) has been reported with pKa values consistent with a weakly basic tertiary amine [1]. At physiological pH 7.4, a compound with pKa ~7.55 exists in approximately equimolar ionized/unionized equilibrium, whereas a compound with pKa ~9.11 is >98% protonated. This difference fundamentally alters the ratio of charged to neutral species available for passive diffusion, receptor engagement, and solubility [2].

Ionization state Drug-receptor interactions Solubility-pH profile

Physical Form and Handling: Solid Free Base Versus Liquid Des-Methyl Analog Affects Storage, Weighing Accuracy, and Formulation Compatibility

The target compound 1-[(4-chlorophenyl)methyl]-4-methylpiperazine is supplied as a solid free base (Hit2Lead lists physical form as 'Solid') , whereas its closest comparator 1-(4-chlorobenzyl)piperazine (CAS 23145-88-2) is a clear yellow liquid at ambient temperature with a density of 1.140 g/mL at 25°C [1]. The solid physical form offers practical advantages for compound management workflows: improved long-term storage stability (reduced susceptibility to oxidation and moisture absorption vs. liquid amines), higher accuracy in sub-milligram weighing for dose–response assays, and compatibility with solid-dispensing automation platforms. The liquid nature of the des-methyl analog requires handling as a corrosive substance (GHS Hazard Statement H314: causes severe skin burns and eye damage) and storage at 2–8°C with protection from light . This distinction, while not a molecular property differentiating biological activity, has tangible consequences for high-throughput screening operations, where compound physical form directly impacts workflow efficiency and data reproducibility .

Compound management Solid-form advantage Automated liquid handling

Lipophilic Ligand Efficiency Index (LLE/LogP): Structural Positioning Between the Des-Methyl and Benzhydryl Analogs Offers a Distinct Property Window for Lead Optimization

When positioned on the lipophilicity spectrum of 4-chlorophenyl piperazine analogs, the target compound occupies a quantitatively distinct intermediate window. The des-methyl analog 1-(4-chlorobenzyl)piperazine has logP ≈ 1.7–2.0 and tPSA = 15.3 Ų ; the target has logP ≈ 2.2–3.2 and tPSA = 6.5 Ų [1]; and the benzhydryl analog chlorcyclizine (CAS 82-93-9) has XLogP ≈ 4.5 and tPSA = 6.5 Ų [2]. This creates a logP ladder of approximately 1.7 → 2.7 (median target) → 4.5, with each step conferring a property profile suitable for different stages of drug discovery. The target compound's balanced profile—moderate lipophilicity with zero HBD and minimal tPSA—positions it as a compact fragment-like or lead-like scaffold (MW 225, within the Astex 'rule of three' guidelines for fragment-based screening) that retains sufficient hydrophobic character for target engagement while avoiding the excessive logP (>4) that is associated with promiscuous binding, poor solubility, and metabolic liability in the benzhydryl analog class [3]. No direct head-to-head biological comparison data are available for these three compounds against a common target panel.

Lipophilic efficiency Lead optimization Property-based drug design

Recommended Procurement and Application Scenarios for 1-[(4-Chlorophenyl)methyl]-4-methylpiperazine Based on Quantitative Differentiation Evidence


CNS-Penetrant Fragment Library Design Requiring Zero HBD and Low tPSA

The target compound's tPSA of 6.5 Ų and HBD count of zero , contrasted with the des-methyl analog's tPSA of 15.3 Ų and HBD of 1 , make it the structurally appropriate choice for CNS-focused fragment screening collections. In library design workflows that apply tPSA < 75 Ų and HBD ≤ 1 as CNS-permeability filters, the target compound satisfies both criteria at the extreme low end of the property range, a window the des-methyl analog cannot match. Procurement of the target over the des-methyl analog is indicated when the screening objective is to identify fragment hits with maximal passive BBB permeation potential while retaining the 4-chlorobenzyl recognition element for target engagement.

Lead-Like Starting Point with Controlled Lipophilicity in the LogP 2.5–3.0 Range

Positioned between the low-logP des-methyl analog (logP ~1.7–2.0) and the high-logP benzhydryl chlorcyclizine (XLogP 4.5) [1], the target compound (logP ~2.2–3.2, median ~2.7) occupies a property space aligned with lead-like chemical space (MW < 300, logP < 3). This balanced lipophilicity window is associated with favorable ADME profiles—adequate solubility, manageable metabolic clearance, and reduced hERG and CYP450 promiscuity risks compared to high-logP analogs [2]. Medicinal chemistry teams pursuing oral bioavailability should preferentially procure this compound over chlorcyclizine when lipophilic efficiency optimization is a primary campaign objective.

Solid-Form Building Block for Automated Parallel Synthesis and High-Throughput Chemistry

The solid free-base physical form of the target compound offers distinct operational advantages over the liquid des-methyl analog (density 1.140 g/mL, corrosive, requiring cold storage) in automated synthesis platforms. Solid reagents enable accurate gravimetric dispensing via powder-handling robots (e.g., Chemspeed, Freeslate), eliminate the need for density-corrected volumetric transfers, and reduce cross-contamination risks associated with viscous liquid transfers. When designing parallel libraries where the N4-methylpiperazine motif is required as a synthetic handle for further diversification (e.g., N-alkylation, reductive amination, or Buchwald–Hartwig coupling at the benzyl position), the solid target compound is operationally superior to the liquid des-methyl precursor.

SAR Exploration of N4-Substitution Effects on Target Binding Without Pharmacophore Alteration

For structure–activity relationship (SAR) studies investigating the effect of piperazine N4-substitution on biological activity at a given target, the target compound serves as the N4-methyl reference point in a matched molecular pair with the des-methyl analog (N4–H) and the benzhydryl analog (N4–CH₃ with bulkier N1 substituent) [1]. The target's unique combination of N4-methylation with a monobenzyl N1-substituent enables isolation of the N4-substituent effect on potency, selectivity, and PK without confounding changes at the N1 position. This matched-pair analysis is not achievable with chlorcyclizine alone, as its benzhydryl group simultaneously alters both steric and lipophilic properties at N1.

Quote Request

Request a Quote for 1-[(4-Chlorophenyl)methyl]-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.